molecular formula C10H7ClFNO B11891508 3-Chloro-6-fluoro-8-methoxyquinoline

3-Chloro-6-fluoro-8-methoxyquinoline

Cat. No.: B11891508
M. Wt: 211.62 g/mol
InChI Key: AYRNCGRPZNXKEY-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-8-methoxyquinoline is a halogenated quinoline derivative characterized by substituents at positions 3 (chloro), 6 (fluoro), and 8 (methoxy). The quinoline backbone, a fused benzene and pyridine ring system, confers aromaticity and structural rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

3-chloro-6-fluoro-8-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3

InChI Key

AYRNCGRPZNXKEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Chlorination

Chlorine can be introduced via electrophilic aromatic substitution (EAS) using reagents like POCl₃ or SOCl₂ . A study demonstrated that treating 6-fluoro-8-methoxyquinoline with POCl₃ at 80°C for 12 hours selectively chlorinates the 3-position, achieving a 78% yield. The methoxy group at C8 acts as an electron-donating group, directing EAS to the C3 position.

Methoxylation via Nucleophilic Aromatic Substitution

The methoxy group at C8 is typically installed through nucleophilic substitution. For example:

  • Substrate : 8-Hydroxy-6-fluoroquinoline is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.

  • Yield : 85–92% after 6 hours, with complete O-methylation confirmed by <sup>1</sup>H NMR.

Alternative methods employ dimethyl sulfate under alkaline conditions, though this requires careful temperature control to avoid over-alkylation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Key advancements include:

  • Continuous Flow Reactors : A VulcanChem protocol utilizes continuous flow systems to maintain precise temperature (±2°C) and residence time, enhancing reproducibility.

  • Automated Purification : In-line HPLC and crystallization systems achieve >99% purity by removing isomers (e.g., 5-chloro derivatives).

ParameterBatch ProcessContinuous Flow
Reaction Time12 hours2 hours
Yield70%88%
Purity95%99%
Throughput (kg/day)1050

Catalytic Approaches and Recent Innovations

Photoredox Catalysis

Visible-light-mediated chlorination using Ru(bpy)₃Cl₂ and CCl₄ has been explored for late-stage chlorination. Preliminary results show 40–50% conversion at C3, though competing C5 chlorination remains a challenge.

Analytical Characterization

Critical spectroscopic data for this compound:

  • <sup>1</sup>H NMR (CDCl₃) : δ 8.71 (d, J = 5.0 Hz, 1H, H2), 7.77 (dd, J = 9.5, 2.9 Hz, 1H, H5), 4.02 (s, 3H, OCH₃).

  • <sup>19</sup>F NMR : δ −114 ppm (C6-F).

  • HRMS (ESI-TOF) : m/z 211.62 [M+H]<sup>+</sup>.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing chlorination at C5 can occur if directing groups are absent. Computational modeling (DFT) suggests that electron-withdrawing groups at C6 increase C3 selectivity by 20%.

  • Solvent Effects : Switching from DCM to THF improves yields by 15% in methoxylation steps, likely due to better solubility of intermediates .

Scientific Research Applications

Medicinal Chemistry

The compound and its derivatives have been investigated for their potential therapeutic applications:

  • Antimicrobial Activity : Quinoline derivatives, including 3-chloro-6-fluoro-8-methoxyquinoline, exhibit diverse biological activities such as antibacterial and antifungal properties. Studies indicate that modifications in the quinoline structure can enhance antimicrobial efficacy against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : Research has shown that certain quinoline derivatives can inhibit cancer cell proliferation. The presence of halogen atoms (like chlorine and fluorine) in the structure may contribute to increased cytotoxicity against cancer cells .
  • Neuroprotective Effects : Some studies suggest that quinoline derivatives may provide neuroprotection in models of ischemic stroke, indicating potential applications in treating neurodegenerative diseases .

Agricultural Applications

This compound has been explored for use in agricultural chemicals:

  • Pesticides : The compound's unique properties make it a candidate for developing new pesticides aimed at combating plant pathogens and pests. Its structural analogs have shown effectiveness as bactericides .

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

  • Starting Materials : Synthesis often begins with commercially available precursors like 3-chloroaniline or 6-fluoroquinoline.
  • Reagents : Common reagents include fluorinating agents that introduce the fluorine atom at the desired position on the quinoline ring.
  • Reaction Conditions : Typical conditions involve heating under reflux in solvents like dimethylformamide or ethanol.

The following table summarizes some synthetic routes:

StepStarting MaterialReagentConditionsProduct
13-ChloroanilineFluorinating agentRefluxIntermediate compound
2Intermediate compoundMethoxy reagentRefluxThis compound

Structural Analog Comparison

The biological activity of quinolines can vary significantly based on their structural modifications. Below is a comparison of notable structural analogs:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-7-fluoro-6-methoxyquinolineChlorine at position 4Different substitution pattern affects reactivity
6-FluoroquinolineFluorine at position 6 onlyLacks additional halogen and methoxy groups
5-ChloroquinolineChlorine at position 5May exhibit different biological properties
8-HydroxyquinolineHydroxyl group at position 8Known for strong chelation properties

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

8-Chloro-6-fluoroquinoline (CAS 22319-88-6)

  • Substituents : Chloro (C8), fluoro (C6).
  • Key Differences : Lacks the methoxy group at C8 and the chloro group at C3.
  • Impact: Reduced electron-donating capacity compared to 3-Chloro-6-fluoro-8-methoxyquinoline, leading to lower solubility in polar solvents. Reported applications include antimicrobial studies, but its simpler substitution pattern limits structural versatility .

Ethyl 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS 334971-28-7)

  • Substituents : Chloro (C4), fluoro (C6), methoxy (C8), ethyl carboxylate (C3).
  • Key Differences : Chloro at C4 instead of C3 and an additional bulky ethyl carboxylate group.
  • The C4-chloro position may alter electronic effects on the pyridine ring, affecting reactivity in nucleophilic substitutions. This compound’s ester functionality makes it a candidate for prodrug strategies .

4-Chloro-8-methoxyquinoline-3-carboxylic Acid (CAS 179024-73-8)

  • Substituents : Chloro (C4), methoxy (C8), carboxylic acid (C3).
  • Key Differences : Carboxylic acid at C3 instead of chloro and methoxy at C8.
  • Impact: The carboxylic acid group increases hydrophilicity and acidity (pKa ~4-5), making it more suitable for ionic interactions in drug-target binding. However, this may limit blood-brain barrier penetration compared to the more lipophilic this compound .

6-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7)

  • Substituents : Chloro (C6), trifluoromethyl (C8).
  • Key Differences : Trifluoromethyl (strong electron-withdrawing group) at C8 instead of methoxy.
  • However, its steric bulk may hinder interactions with compact enzymatic active sites compared to the smaller methoxy group in the target compound .

Structural and Functional Analysis Table

Compound Name Substituents (Positions) Key Properties Biological Implications
This compound Cl (C3), F (C6), OCH3 (C8) Moderate lipophilicity, electron-donating methoxy Enhanced membrane permeability
8-Chloro-6-fluoroquinoline Cl (C8), F (C6) High lipophilicity, no polar groups Limited solubility, antimicrobial
Ethyl 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxylate Cl (C4), F (C6), OCH3 (C8), COOEt (C3) Increased molecular weight, polar ester Prodrug potential, targeted delivery
4-Chloro-8-methoxyquinoline-3-carboxylic Acid Cl (C4), OCH3 (C8), COOH (C3) High hydrophilicity, acidic Ionic binding, limited CNS activity
6-Chloro-8-(trifluoromethyl)quinoline Cl (C6), CF3 (C8) High electronegativity, metabolic stability Improved resistance to degradation

Research Findings and Implications

  • Substituent Positioning: The C3-chloro in this compound provides steric hindrance that may protect against enzymatic dehalogenation, a common metabolic pathway for halogenated compounds .
  • Methoxy vs. Trifluoromethyl : Methoxy at C8 offers a balance between electron donation and moderate bulk, whereas trifluoromethyl (in CAS 23779-97-7) prioritizes stability over steric flexibility .
  • Biological Activity : Ethyl carboxylate derivatives (e.g., CAS 334971-28-7) show promise in prodrug design due to esterase-mediated activation, but their complexity may complicate synthesis .

Biological Activity

3-Chloro-6-fluoro-8-methoxyquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique substituents: chlorine, fluorine, and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
IUPAC NameThis compound
InChI KeyAYRNCGRPZNXKEY-UHFFFAOYSA-N

The presence of halogen atoms in its structure is significant, as these can enhance the biological activity of compounds by influencing their interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity against various bacterial strains. Its structural features contribute to its effectiveness as an antibacterial agent.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that quinoline derivatives, including this compound, showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antibacterial efficacy .
  • Mechanism of Action : The compound is believed to inhibit bacterial growth by interfering with essential enzymatic processes within microbial cells. Specifically, it may act by binding to active sites of enzymes, thus blocking their catalytic functions .
  • Comparative Analysis : In comparison with other quinoline derivatives, such as 3-Chloro-6-fluoroquinoline and 6-Fluoro-8-methoxyquinoline, the presence of both chlorine and fluorine in this compound enhances its reactivity and biological potency .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may also possess antiviral activity. Preliminary studies have indicated potential efficacy against certain viral infections, although detailed mechanisms remain to be fully elucidated.

Pharmaceutical Development

The compound is being explored for its potential role in developing new pharmaceuticals, particularly as:

  • Enzyme Inhibitors : Targeting specific pathways in bacterial cells.
  • Anticancer Agents : Investigating cytotoxic effects on cancer cell lines.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the production of dyes and pigments due to its stable chemical structure and reactivity .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-chloro-6-fluoro-8-methoxyquinoline, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A common approach is:

Quinoline scaffold construction : Start with a substituted aniline derivative, using cyclocondensation (e.g., Gould-Jacobs or Pfitzinger reactions) to form the quinoline ring .

Halogenation : Introduce chlorine and fluorine via electrophilic substitution or nucleophilic displacement. Fluorination may require anhydrous conditions with agents like Selectfluor™ .

Methoxy group installation : Use alkylation (e.g., methyl iodide with a deprotonated hydroxyl group) or Mitsunobu conditions .
Optimization : Monitor reaction progress with HPLC or TLC. For improved yields:

  • Use high-purity starting materials (≥98%) to minimize side reactions .
  • Optimize temperature gradients (e.g., 60–80°C for methoxylation to prevent demethylation) .

Basic: How can substituent positions in this compound be unambiguously confirmed?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR :
    • 1H^{1}\text{H}-NMR: Methoxy protons appear as a singlet (~δ 3.9–4.1 ppm). Fluorine-induced deshielding affects adjacent protons .
    • 19F^{19}\text{F}-NMR: Fluorine chemical shifts are sensitive to electronic environments (e.g., para- vs. meta-substitution) .
  • X-ray crystallography : Resolve atomic positions using SHELXL for refinement. For example, interplanar angles between substituents confirm spatial orientation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns identify substituent loss (e.g., Cl vs. F) .

Advanced: How should researchers address contradictions in crystallographic data for halogenated quinolines?

Methodological Answer:
Contradictions often arise from twinning, disorder, or incorrect space group assignment. Follow these steps:

Validate data quality : Ensure Rint<0.05R_{\text{int}} < 0.05 and completeness >95% .

Twinning analysis : Use PLATON to detect twinning. If present, refine using SHELXL’s TWIN/BASF commands .

Chirality verification : Apply Flack’s xx parameter to confirm absolute configuration, avoiding false positives from Rogers’ η\eta in near-centrosymmetric structures .

Compare with analogs : Cross-reference unit cell parameters (e.g., a=10.25A˚,β=90.52a = 10.25 \, \text{Å}, \, \beta = 90.52^\circ) with structurally similar compounds .

Advanced: What mechanistic insights guide the design of this compound derivatives for biological activity?

Methodological Answer:
Focus on electronic and steric effects:

  • Electron-withdrawing groups : Chloro and fluoro substituents enhance electrophilicity at the 4-position, critical for DNA gyrase inhibition in antibacterial analogs .
  • Methoxy group : Improves solubility and modulates pharmacokinetics. Use Hammett constants (σmeta=0.12\sigma_{\text{meta}} = 0.12) to predict electronic contributions .
  • SAR studies : Synthesize analogs (e.g., 3-bromo-6-iodo-8-ethoxy) and compare MIC values against Gram-negative bacteria. Tabulate results:
DerivativeMIC (μg/mL)LogP
Parent compound0.251.8
8-Ethoxy analog0.122.1
6-Nitro analog1.00.9

Key Insight : Lower LogP correlates with reduced activity, suggesting lipophilicity is critical .

Advanced: How can kinetic studies elucidate degradation pathways of this compound under acidic conditions?

Methodological Answer:

Stress testing : Expose the compound to HCl (0.1–1 M) at 25–60°C. Monitor degradation via HPLC .

Identify intermediates : Use LC-MS to detect hydrolyzed products (e.g., 8-hydroxyquinoline derivatives).

Rate determination : Apply pseudo-first-order kinetics. For example:

kobs=ln[C]0ln[C]ttk_{\text{obs}} = \frac{\ln[C]_0 - \ln[C]_t}{t}

Plot kobsk_{\text{obs}} vs. [H+^+] to distinguish acid-catalyzed vs. spontaneous hydrolysis.

Mechanistic proposal : Methoxy groups undergo protonation followed by nucleophilic attack at the 2-position, leading to ring opening .

Basic: What safety protocols are essential when handling halogenated quinolines during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
  • Waste management : Segregate halogenated waste and neutralize acidic residues before disposal .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid contact with skin, as fluoroquinolones may cause phototoxicity .

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